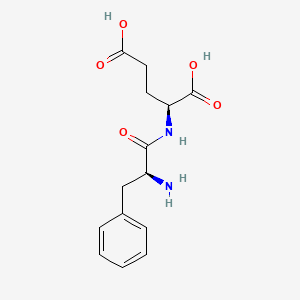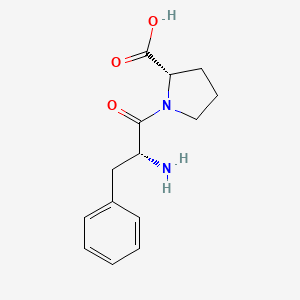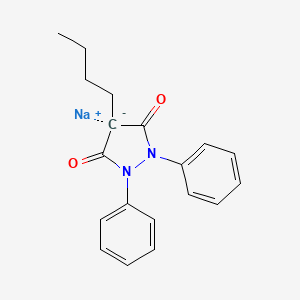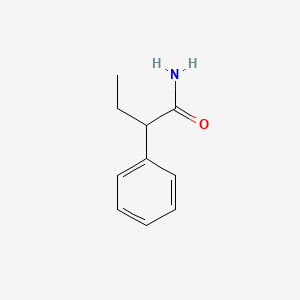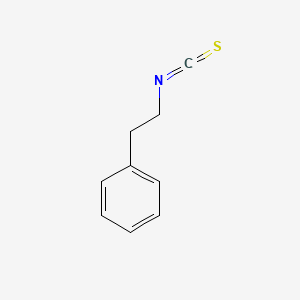
Photoregulin1
Vue d'ensemble
Description
Photoregulin1 is a small molecule modulator of the nuclear hormone receptor Nr2e3. It has been identified as a potential therapeutic agent for treating retinal degenerative diseases such as retinitis pigmentosa. This compound regulates the expression of photoreceptor-specific genes, thereby influencing the fate of rod and cone photoreceptors .
Analyse Des Réactions Chimiques
Photoregulin1 primarily functions by modulating gene expression rather than undergoing typical chemical reactions such as oxidation, reduction, or substitution. Its activity is centered around its interaction with the Nr2e3 receptor, leading to changes in gene expression patterns . Therefore, common reagents and conditions used in these reactions are not applicable in the traditional sense. The major products formed from its activity are changes in the expression levels of rod and cone photoreceptor genes.
Applications De Recherche Scientifique
Photoregulin1 has significant applications in scientific research, particularly in the field of ophthalmology. It has been shown to slow the progression of photoreceptor degeneration in mouse models of retinitis pigmentosa . By inhibiting rod gene expression and promoting cone gene expression, this compound helps preserve photoreceptor function and structure. This makes it a valuable tool for studying retinal diseases and exploring potential therapeutic strategies .
Mécanisme D'action
Photoregulin1 exerts its effects by modulating the activity of the Nr2e3 receptor. Nr2e3 is a transcription factor that regulates the expression of genes specific to rod photoreceptors. By inhibiting Nr2e3, this compound decreases rod gene expression and increases cone gene expression . This reprogramming of photoreceptor cell fate helps slow the degeneration of photoreceptors in retinal diseases such as retinitis pigmentosa .
Comparaison Avec Des Composés Similaires
Photoregulin1 is unique in its ability to modulate Nr2e3 activity and reprogram photoreceptor cell fate. Similar compounds include Photoregulin3, which also inhibits rod photoreceptor gene expression but is structurally unrelated to this compound . Photoregulin3 has shown promise in in vivo studies, providing further support for the pharmacological modulation of rod gene expression as a potential strategy for treating retinal degenerative diseases .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-12-9-13(2)11-14(10-12)22-18(25)8-7-17-23-20(26)19-15-5-3-4-6-16(15)27-21(19)24-17/h9-11H,3-8H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXMLGSUGNEINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


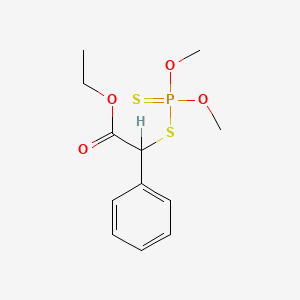
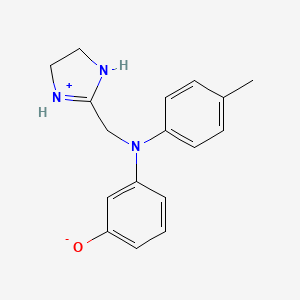

![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
